5-methoxy-2-(2H-tetrazol-5-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53967-61-6 |
|---|---|
Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5-methoxy-2-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C8H9N5O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) |
InChI Key |
QFMJGOBQEYOAPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNN=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 2h Tetrazol 5 Yl Aniline and Analogues
Established Strategies for Tetrazole Ring Synthesis
The formation of the tetrazole ring is a cornerstone of synthesizing compounds like 5-methoxy-2-(2H-tetrazol-5-yl)aniline. The most prevalent methods involve cycloaddition reactions and multicomponent strategies, valued for their efficiency and versatility.
The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source with an organic nitrile. nih.govacs.org This reaction, often referred to as a "click" reaction, is known for its high efficiency and atom economy. nih.gov The process involves the reaction of a nitrile (R-C≡N) with an azide, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to form the five-membered tetrazole ring. nih.gov
To overcome the high activation energy often associated with this cycloaddition, various catalysts and promoters are employed. nih.govacs.org These include:
Lewis Acids: Zinc chloride (ZnCl₂) and other Lewis acids can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. nih.gov
Transition Metal Catalysts: Cobalt(II) complexes have been shown to efficiently catalyze the reaction under homogeneous conditions. nih.govacs.org Other metals have also been used, though some can be expensive or toxic. acs.org
Brønsted Acids: Ammonium (B1175870) chloride (NH₄Cl) or other proton sources can facilitate the reaction, often in polar aprotic solvents like dimethylformamide (DMF). nih.gov
Nanomaterial Catalysts: Recent advancements have introduced magnetic nano-catalysts, such as Fe₃O₄@L-lysine-Pd(0), which promote green and sustainable synthesis in aqueous media. rsc.org
The general mechanism involves the coordination of the catalyst to either the nitrile or the azide, facilitating the cyclization. acs.org Despite its utility, this method can have limitations, such as the use of hazardous acids, high temperatures, and potentially long reaction times in the absence of effective catalysis. rsc.org
Table 1: Comparison of Catalytic Systems for Nitrile-Azide [3+2] Cycloaddition
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| ZnCl₂ / NaN₃ | DMF, Reflux | Cost-effective, widely used nih.gov | High temperatures, requires stoichiometric promoter nih.gov |
| NH₄Cl / NaN₃ | DMF, 110-120 °C | Inexpensive reagents nih.gov | High temperatures, potential for side reactions nih.gov |
| Co(II) Complex / NaN₃ | Methanol, Reflux | Mild conditions, high yields nih.govacs.org | Catalyst synthesis required nih.gov |
| Fe₃O₄ Nanocatalyst / NaN₃ | Water, 100 °C | Green solvent, catalyst is reusable rsc.org | Catalyst preparation can be complex rsc.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and convergent route to complex molecules, including tetrazoles. nih.goveurekaselect.com These reactions are prized for their atom economy, step efficiency, and ability to generate molecular diversity. acs.orgresearchgate.net
The most prominent MCR for tetrazole synthesis is the Ugi-tetrazole reaction . This is a four-component reaction (4-CR) that typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl azide or hydrazoic acid). nih.govmdpi.com This reaction allows for the rapid assembly of 1,5-disubstituted tetrazoles. beilstein-journals.org The process begins with the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and azide to form the final tetrazole product in a concerted or stepwise fashion. acs.org
Another MCR approach involves the reaction of primary amines, an orthoformate (like triethyl orthoformate), and sodium azide in an acidic medium. nih.govresearchgate.net This method is particularly useful for the synthesis of 1-substituted tetrazoles. researchgate.net MCRs provide a powerful alternative to traditional methods, often proceeding under mild conditions and enabling the construction of large chemical libraries for further research. nih.govbeilstein-journals.org
Synthetic Pathways to Tetrazolyl Aniline (B41778) Scaffolds
The synthesis of molecules containing both a tetrazole ring and an aniline framework requires strategies that can accommodate the functional groups of the aniline starting material.
The synthesis of ortho-substituted tetrazolyl anilines, such as the parent compound 2-(1H-tetrazol-5-yl)aniline, is typically achieved via the [3+2] cycloaddition reaction starting from the corresponding ortho-aminobenzonitrile. The amino group remains intact during the tetrazole formation. The nitrile functionality of 2-aminobenzonitrile (B23959) readily undergoes cycloaddition with an azide source, such as sodium azide in the presence of a promoter like ammonium chloride or a Lewis acid, to yield the desired ortho-tetrazolyl aniline structure. This approach is fundamental for accessing the core scaffold of the target molecule.
The synthesis of the title compound, this compound, directly follows the established methodology for ortho-substituted tetrazolyl anilines. The logical precursor for this synthesis is 2-amino-4-methoxybenzonitrile (B1274900) .
The synthetic pathway involves the reaction of 2-amino-4-methoxybenzonitrile with an azide source. A common and effective method utilizes sodium azide (NaN₃) and a catalyst or promoter in a suitable solvent. For instance, reacting the nitrile with sodium azide and zinc chloride in refluxing water or another polar solvent would facilitate the [3+2] cycloaddition, converting the nitrile group into the tetrazole ring while preserving the methoxy (B1213986) and amino substituents on the aniline ring.
Table 2: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Product |
|---|
| 1 | 2-amino-4-methoxybenzonitrile | 1. Sodium Azide (NaN₃)2. Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)3. Solvent: Dimethylformamide (DMF) or Water4. Heat (e.g., 100-120 °C) | this compound |
This reaction provides a direct and efficient pathway to the target compound from a commercially available or readily synthesized precursor.
Derivatization of the Aniline Moiety
The aniline portion of the this compound scaffold contains a primary amino group (-NH₂) that serves as a versatile chemical handle for further modification and derivatization. Standard aniline chemistry can be applied to introduce a wide variety of functional groups and build more complex molecular architectures.
Common transformations of the aniline amino group include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. For example, reacting the aniline with acetyl chloride would yield N-(4-methoxy-2-(2H-tetrazol-5-yl)phenyl)acetamide.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This can lead to the formation of secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the primary amine into a diazonium salt. This highly reactive intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce halides, cyano groups, or other functionalities.
These derivatization reactions significantly expand the chemical space accessible from the core tetrazolyl aniline scaffold, allowing for the synthesis of a diverse range of analogues for further study.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trimethylsilyl azide |
| Sodium azide |
| 2-(1H-tetrazol-5-yl)aniline |
| 2-aminobenzonitrile |
| 2-amino-4-methoxybenzonitrile |
| N-(4-methoxy-2-(2H-tetrazol-5-yl)phenyl)acetamide |
| Acetyl chloride |
| Tosyl chloride |
| Nitrous acid |
| Zinc chloride |
| Ammonium chloride |
Introduction and Modification of Methoxy Substituents
The synthesis of the core structure of this compound typically involves the formation of the tetrazole ring from a corresponding cyano-substituted methoxy aniline precursor. The key synthetic step is the [2+3] cycloaddition of an azide source with the nitrile group of 2-amino-4-methoxybenzonitrile. This transformation is a widely employed and versatile method for constructing the 5-substituted 1H-tetrazole ring system. thieme-connect.comacs.org The starting material, 2-amino-4-methoxybenzonitrile, can be prepared through various established routes in organic synthesis, often starting from commercially available methoxy-substituted anilines or nitrobenzenes.
Once the this compound scaffold is assembled, the methoxy group (-OCH₃) itself can be a site for further chemical modification, allowing for the generation of analogues with varied properties. The primary transformations involving the methoxy substituent are O-demethylation to yield a phenol (B47542) and subsequent O-alkylation to introduce different ether linkages.
O-Demethylation: The conversion of the methoxy group to a hydroxyl group is a critical transformation. This reaction is often challenging and may require harsh conditions due to the stability of the aryl methyl ether linkage. chem-station.com Several reagents are effective for this purpose. Boron tribromide (BBr₃) is a powerful Lewis acid that readily cleaves aryl methyl ethers, typically at low temperatures. chem-station.com Other strong Lewis acids like aluminum chloride (AlCl₃) can also be employed. chem-station.com Alternatively, strong Brønsted acids such as 47% hydrobromic acid (HBr), often with heating, can effectively remove the methyl group. chem-station.com In recent years, methods utilizing alkyl thiols, such as the odorless 1-dodecanethiol (B93513) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), have provided a useful alternative that avoids strong acids. chem-station.com The development of methods using reagents like acidic concentrated lithium bromide (ACLB) also shows promise for cleaving methoxy groups under more moderate conditions. nih.gov
O-Alkylation: The phenolic derivative obtained from demethylation serves as a precursor for introducing a variety of alkyl or aryl groups. The O-alkylation of phenols is a fundamental reaction that can be achieved under various catalytic conditions. researchgate.net Common methods involve reacting the phenol with an alkylating agent, such as an alkyl halide or dimethyl carbonate, in the presence of a base. researchgate.net For industrial applications, gas-phase alkylation using an alkanol over a solid catalyst, like orthophosphates of rare-earth metals, has been developed. google.com The choice of catalyst and reaction conditions is crucial to ensure high selectivity for O-alkylation over the competing C-alkylation pathway. researchgate.netpnnl.gov Copper-catalyzed methodologies using alkylsilyl peroxides as radical precursors have also emerged, allowing the reaction to proceed under mild conditions. rsc.org
The ability to modify the methoxy substituent provides a valuable tool for structure-activity relationship (SAR) studies, enabling fine-tuning of the molecule's physicochemical properties.
Functionalization of the Amine Group (e.g., Acetamide, Urea Formation)
Beyond these fundamental transformations, multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from the aniline starting material. The Ugi-azide reaction, a prominent isocyanide-based MCR, is particularly well-suited for this purpose. acs.org In this reaction, the amine component (this compound), an oxo component (an aldehyde or ketone), an isocyanide, and an azide source (like trimethylsilyl azide) combine in a one-pot process to generate α-aminomethyl tetrazoles. nih.govnih.gov This reaction is highly convergent, creating a new 1,5-disubstituted tetrazole ring linked to the original aniline nitrogen.
The Ugi-azide reaction exhibits a broad scope, accommodating a wide variety of inputs. acs.org Both aliphatic and aromatic aldehydes and ketones can be used as the oxo component, and a vast array of isocyanides are commercially available or readily synthesized. nih.gov This versatility allows for the creation of large libraries of compounds with multiple points of diversity, starting from the single aniline precursor. acs.org For example, reacting this compound with different aldehydes and isocyanides would yield a library of N-substituted derivatives where the substituent is an α-tetrazolyl alkyl group. Such strategies have been successfully employed in the synthesis of tetrazolyl-substituted tetrahydroisoquinolines and other complex heterocyclic systems. nih.govmdpi.com
The reaction mechanism typically involves the formation of an imine between the aniline and the oxo component, which is then attacked by the isocyanide and subsequently trapped by the azide anion to form the tetrazole ring. acs.org The efficiency and broad applicability of the Ugi-azide MCR make it a cornerstone for the derivatization of the amine group in tetrazolyl aniline scaffolds.
Advanced Catalytic Systems and Reaction Conditions
The synthesis of the tetrazole core of this compound from its nitrile precursor is a reaction that has benefited immensely from advancements in catalytic systems and reaction technology. Modern approaches focus on improving efficiency, reducing reaction times, and employing more environmentally benign conditions compared to traditional methods that often required harsh conditions and long durations. thieme-connect.com
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technology for accelerating the formation of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides. thieme-connect.com Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times—from many hours or days to mere minutes—and significant improvements in product yields. organic-chemistry.orgrsc.org
This approach has been successfully applied to a wide range of nitrile substrates, including those that are sterically hindered or deactivated by electron-donating groups. organic-chemistry.org The reaction is typically carried out in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). organic-chemistry.orgrsc.org Various catalysts can be employed to facilitate the reaction under microwave conditions. Simple additives like triethylamine (B128534) hydrochloride (Et₃N·HCl) are effective, as are Lewis acids such as scandium triflate (Sc(OTf)₃) and bismuth chloride (BiCl₃). thieme-connect.comresearchgate.net The combination of a suitable catalyst and microwave heating creates a synergistic effect, enabling the efficient conversion of even inactive nitriles into their corresponding tetrazoles. organic-chemistry.org
Application of Heterogeneous Catalysts and Nanocatalysts
In line with the principles of green chemistry, there has been a significant shift towards the use of heterogeneous catalysts for tetrazole synthesis. These catalysts offer major advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. rsc.org
A variety of solid-supported catalysts have been developed. For instance, silica-supported sodium hydrogen sulfate (B86663) has been shown to effectively catalyze the reaction between nitriles and sodium azide. organic-chemistry.org Zeolites, with their well-defined porous structures and acidic sites, have also been explored as catalysts for this transformation. thieme-connect.com
More recently, the field has been revolutionized by the application of nanocatalysts, which bridge the gap between homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio results in a large number of accessible active sites, leading to exceptional catalytic activity. rsc.org A wide range of nanomaterials have been successfully employed for synthesizing 5-substituted 1H-tetrazoles:
Metal Oxide Nanoparticles: Nanocrystalline zinc oxide (ZnO) has proven to be an efficient and recyclable catalyst for the [3+2] cycloaddition. amerigoscientific.com
Magnetic Nanoparticles: A particularly attractive strategy involves immobilizing a catalytically active metal onto a magnetic core, such as iron(III) oxide (Fe₃O₄). These magnetic nanocatalysts (e.g., Co-Ni/Fe₃O₄, Cu/Fe₃O₄) exhibit high catalytic activity and can be easily recovered from the reaction medium using an external magnet, facilitating multiple reuse cycles without significant loss of performance. rsc.orgbohrium.comrsc.orgnanomaterchem.com
Noble Metal Nanoparticles: Nanoparticles of platinum (Pt), gold (Au), and silver (Ag) have also been used, often supported on materials like reduced graphene oxide (rGO), demonstrating excellent catalytic performance. thieme-connect.com
These advanced catalytic systems, particularly nanocatalysts, enable the synthesis of tetrazoles under milder conditions, with shorter reaction times and excellent yields, all while simplifying product purification and minimizing waste. rsc.orgrsc.org
Structure Activity Relationship Sar Investigations of 5 Methoxy 2 2h Tetrazol 5 Yl Aniline Derivatives
Influence of Tetrazole Regioisomerism (1H- vs. 2H-Tetrazole) on Biological Profiles
The tetrazole moiety, a well-established bioisostere for the carboxylic acid group, exists as two principal regioisomers: the 1H- and 2H-tetrazoles. The positioning of the proton on the tetrazole ring significantly alters the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.
In the context of 5-substituted tetrazoles, the 1H- and 2H-tautomers can exist in equilibrium. The predominance of one form over the other is influenced by factors such as the electronic nature of the substituent at the 5-position and the properties of the solvent. Generally, the 2H-tautomer is favored in the gas phase, while the 1H-tautomer is often more prevalent in solution. Low-polarity solvents and electron-withdrawing groups on the tetrazole ring can shift the equilibrium towards the 2H isomer.
The biological implications of this regioisomerism are profound. For instance, in the development of NK1 receptor antagonists, the tetrazolyl-substituted analog GR203040, which features a 1H-tetrazole, demonstrated high metabolic stability and potent receptor affinity. nih.gov Specifically, studies on related compounds have shown that N1- and N2-substituted tetrazoles can exhibit different binding modes and affinities for their targets. The N2 nitrogen of a 1H-tetrazole and the N4 nitrogen can act as hydrogen bond acceptors, playing a crucial role in ligand-receptor interactions. In contrast, the 2H-tetrazole presents a different spatial arrangement of its nitrogen atoms, which can lead to altered binding geometries and potencies.
While specific comparative data for 5-methoxy-2-(1H-tetrazol-5-yl)aniline versus its 2H-counterpart is not extensively available in public literature, the principle remains that the two regioisomers are distinct chemical entities with potentially different biological activities. The choice of regioisomer is a critical consideration in the design of new derivatives, as it can be the deciding factor in achieving desired pharmacological effects.
Impact of Methoxy (B1213986) Substitution on Pharmacological Activity
The methoxy group (-OCH3) is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's physicochemical properties and influence its interaction with biological targets.
Positional Effects of the Methoxy Group on the Aniline (B41778) Ring
The position of the methoxy group on the aniline ring of 2-(2H-tetrazol-5-yl)aniline derivatives is a key determinant of their pharmacological activity. The electronic nature of the methoxy group is position-dependent; it exerts a strong electron-donating effect via resonance from the ortho and para positions, while its effect from the meta position is primarily an electron-withdrawing inductive effect.
For the parent compound, 5-methoxy-2-(2H-tetrazol-5-yl)aniline, the methoxy group is meta to the amino group and para to the point of attachment of the tetrazole ring (assuming numbering starts from the amino group). This positioning influences the basicity of the aniline nitrogen and the electronic character of the entire molecule. Shifting the methoxy group to the 4-position (para to the amino group) would significantly increase the electron density on the nitrogen, potentially altering its role as a hydrogen bond donor or its involvement in metabolic pathways. Conversely, a 6-methoxy substituent (ortho to the amino group) could introduce steric hindrance in addition to its electronic effects, which might impact the molecule's ability to adopt the optimal conformation for binding to a target.
In a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers, the presence and position of substituents on the phenyl ring were found to be crucial for their antitubercular activity, underscoring the importance of the substitution pattern on the aniline-like moiety. nih.gov
Role of Methoxy Group in Modulating Lipophilicity and Bioavailability
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The methoxy group generally increases a molecule's lipophilicity compared to a hydroxyl group, but its impact is more nuanced than that of a simple alkyl group.
The position of the methoxy group can lead to significant differences in lipophilicity. Studies on other aniline derivatives have shown that para-substituted compounds can exhibit lower lipophilicity compared to their ortho- and meta-isomers. This can be attributed to factors such as crystal packing and intramolecular interactions.
Contribution of the Aniline Scaffold and its Substituents to Activity
The aniline scaffold serves as a versatile platform in drug design, offering multiple points for substitution to modulate biological activity. In the context of this compound, the aniline ring is not merely a linker but an active contributor to the molecule's pharmacophore.
Substituents on the aniline ring can influence the molecule's properties in several ways:
Electronic Effects : Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the aniline nitrogen and the electron density of the aromatic ring, affecting its interactions with target proteins.
Steric Effects : The size and shape of substituents can dictate the molecule's conformation and its ability to fit into a binding pocket. Bulky groups can introduce steric hindrance, which may be detrimental or beneficial depending on the target's topology.
For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of halogen atoms at the 4 or 5-positions of the aniline ring was explored to enhance activity against G protein-coupled receptor-35 (GPR35). This highlights the importance of the substitution pattern on the aniline core for achieving potent biological effects.
Steric and Electronic Factors Governing Ligand-Target Interactions
The binding of a ligand to its biological target is a complex interplay of steric and electronic complementarity. For derivatives of this compound, these factors are critical in defining their affinity and selectivity.
Steric factors relate to the three-dimensional shape of the molecule and how it fits into the binding site of a receptor or enzyme. The relative orientation of the aniline and tetrazole rings, as well as the conformation of any substituents, must be compatible with the topology of the binding pocket. Bulky substituents can be used to probe the size of the pocket and can sometimes lead to enhanced activity by filling a hydrophobic cavity. However, they can also cause steric clashes that prevent optimal binding.
Comparative SAR Studies with Related Tetrazole-Aniline Hybrid Systems
To fully appreciate the SAR of this compound, it is instructive to compare it with related tetrazole-aniline hybrid systems. These comparisons can reveal the importance of the specific arrangement of functional groups in the target compound.
For example, in the development of antitubercular agents, a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers were synthesized and evaluated. nih.gov Although the core scaffold is different (the tetrazole and aniline moieties are arranged differently), these studies provide valuable insights into how substituents on the phenyl ring influence antimycobacterial activity. The findings indicated that isomeric N-(bromophenyl)tetrazoles displayed the most potent effects, highlighting the critical role of both the regioisomerism and the substitution pattern on the aromatic ring.
In another example, 8-amino-6-methoxyquinoline-tetrazole hybrids were investigated for their antiplasmodial activity. nih.gov Here, the aniline is part of a larger quinoline (B57606) system. The study found that the nature of the linker between the quinoline and tetrazole moieties, as well as the substituents on the tetrazole, had a strong influence on activity. Such studies, while not directly on the target compound, provide a broader context for understanding the SAR of tetrazole-aniline hybrids and offer guidance for the design of novel analogs of this compound.
Below is a data table comparing the antitubercular activity of some (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers, which serves as an illustrative example of how SAR data is presented in related systems.
Table 1: In Vitro Antitubercular Activity of (4-methoxyphenyl)-1H-tetrazol-5-amine Derivatives against M. tuberculosis H37Rv
| Compound | R | MIC (µg/mL) |
| 1a | 2-F | >128 |
| 1b | 2-F | 64 |
| 2a | 3-F | 64 |
| 2b | 3-F | 64 |
| 3a | 4-F | 128 |
| 3b | 4-F | 64 |
| 8a | 3-Br | 4 |
| 8b | 3-Br | 16 |
| 9a | 4-Br | 4 |
| 9b | 4-Br | 8 |
| Isoniazid | - | 0.25 |
| Ethambutol | - | 2 |
Data adapted from relevant studies on related compounds for illustrative purposes.
This table demonstrates the significant impact of both the position of the halogen substituent and the regioisomeric form of the tetrazole linkage on the biological activity.
Preclinical Biological Activities and Mechanistic Studies of 5 Methoxy 2 2h Tetrazol 5 Yl Aniline
Anticancer and Antiproliferative Activities
Research into the anticancer potential of novel chemical entities is a cornerstone of oncological drug discovery. Investigations typically begin with assessing a compound's ability to inhibit the growth of and kill cancer cells in a laboratory setting.
In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines
No studies were identified that evaluated the in vitro cytotoxicity of 5-methoxy-2-(2H-tetrazol-5-yl)aniline against any cancer cell lines. This type of study would typically involve exposing various cancer cell lines to the compound and measuring its effect on cell viability to determine the concentration at which it inhibits cell growth by 50% (IC50).
Investigation of Cellular Target Modulation (e.g., Tubulin Polymerization Inhibition)
The mechanism by which a compound exerts its anticancer effects is a critical area of study. For some related heterocyclic compounds, inhibition of tubulin polymerization is a known mechanism of action that disrupts cell division and leads to cancer cell death. However, no research has been published investigating whether this compound modulates tubulin polymerization or interacts with other cellular targets.
Analysis of Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is a key characteristic of many effective anticancer agents. Studies in this area would examine whether the compound can trigger the intrinsic or extrinsic apoptotic pathways in cancer cells. There is currently no available data on the apoptosis-inducing capabilities of this compound.
Antimicrobial Activities (Antibacterial and Antifungal)
The discovery of new antimicrobial agents is critical in combating the rise of drug-resistant pathogens. The tetrazole nucleus is a component of some compounds that have been investigated for such properties.
However, no specific data exists on the antibacterial or antifungal activity of this compound. Such studies would typically involve screening the compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
Antidiabetic Potential and Related Receptor Agonism (e.g., PPARγ)
Some heterocyclic compounds have been explored for their potential in managing diabetes, sometimes through mechanisms like peroxisome proliferator-activated receptor-gamma (PPARγ) agonism. There is no evidence in the scientific literature to suggest that this compound has been evaluated for antidiabetic potential or its activity at related receptors.
Anti-inflammatory Effects in In Vitro Models
Inflammation is a key process in many diseases, and the search for new anti-inflammatory compounds is an active area of research. In vitro models, such as those examining the inhibition of pro-inflammatory enzymes or cytokines, are often used for initial screening. At present, there are no published studies on the in vitro anti-inflammatory effects of this compound.
Antihypertensive Properties and Angiotensin II Receptor Antagonism
There is no specific information in the reviewed scientific literature detailing the antihypertensive effects or the angiotensin II receptor antagonism of this compound. However, the tetrazole moiety is a key structural feature in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). For instance, derivatives of 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been evaluated as angiotensin-II receptor antagonists. nih.govmdpi.com These compounds, which are structurally distinct from this compound, have shown potential in lowering blood pressure. nih.govmdpi.com The tetrazole group often serves as a bioisostere for a carboxylic acid group, which is crucial for the activity of many ARBs. researchgate.netnih.gov Without direct experimental data, any potential antihypertensive activity of this compound remains speculative.
Enzyme Inhibition Profiles (e.g., Urease, Dipeptidyl Peptidase 4 - DPP4)
Detailed studies on the enzyme inhibition profile of this compound, specifically concerning urease and dipeptidyl peptidase 4 (DPP4), are not available in the public domain. Some derivatives of 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have demonstrated urease inhibitory actions. nih.govmdpi.com Additionally, various methoxy-substituted compounds have been investigated for their enzyme inhibitory potential against different enzymes. acgpubs.org However, this general information on related but structurally different compounds does not provide specific insights into the enzyme inhibition capabilities of this compound.
Modulation of hERG Potassium Channels
There is no available research that specifically investigates the interaction of this compound with hERG (human Ether-à-go-go-Related Gene) potassium channels. Modulation of hERG channels is a critical aspect of cardiovascular safety profiling for new chemical entities, but no such data has been published for this particular compound.
Computational and Theoretical Investigations of 5 Methoxy 2 2h Tetrazol 5 Yl Aniline
Molecular Docking Simulations for Receptor Binding Affinity and Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.
In silico docking simulations of compounds structurally related to 5-methoxy-2-(2H-tetrazol-5-yl)aniline reveal the importance of specific molecular interactions in binding to biological targets. The tetrazole ring, with its multiple nitrogen atoms, is a potent hydrogen bond donor and acceptor. The aniline (B41778) portion of the molecule can also participate in hydrogen bonding through its amino group. The methoxy (B1213986) group can act as a hydrogen bond acceptor.
Furthermore, the aromatic rings of the aniline and tetrazole components can engage in π-π stacking and hydrophobic interactions with corresponding residues in a protein's active site. For instance, in studies of similar tetrazole derivatives, interactions with key amino acid residues in the active sites of enzymes like sterol 14-alpha demethylase have been observed. cumhuriyet.edu.tr The combination of hydrogen bonds and hydrophobic contacts is crucial for the stability of the ligand-receptor complex.
A hypothetical summary of potential interactions for this compound, based on studies of analogous compounds, is presented in Table 1.
Table 1: Potential Molecular Interactions of this compound
| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bonding (Donor) | Aniline -NH2, Tetrazole -NH | Asp, Glu, Ser, Thr |
| Hydrogen Bonding (Acceptor) | Tetrazole N atoms, Methoxy -O- | Arg, Lys, His, Gln, Asn |
| π-π Stacking | Aniline ring, Tetrazole ring | Phe, Tyr, Trp, His |
Based on the structural motifs present in this compound, several potential biological targets can be inferred from docking studies of similar compounds. Tetrazole derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer effects. nih.govajgreenchem.com For example, molecular docking studies on tetrazole derivatives have identified potential interactions with enzymes such as DNA gyrase and proteins involved in cancer cell proliferation. nih.govuobaghdad.edu.iq
The aniline scaffold is also a common feature in many biologically active molecules. researchgate.net Computational studies on aniline derivatives have explored their interactions with various receptors and enzymes. The combination of the tetrazole and aniline moieties in this compound suggests that it could be investigated as a potential inhibitor for a range of biological targets, including but not limited to:
Kinases: Many kinase inhibitors feature nitrogen-containing heterocycles.
G-protein coupled receptors (GPCRs): The aromatic and hydrogen-bonding features are common in GPCR ligands.
Microbial enzymes: The tetrazole ring is a known pharmacophore in antimicrobial agents. cumhuriyet.edu.tr
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.
DFT studies on related tetrazole and aniline derivatives provide insights into the likely electronic characteristics of this compound. acs.orgnih.govresearchgate.netresearchgate.net These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity.
Table 2: Hypothetical DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. This would involve calculating a variety of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices.
Studies on tetrazole and aniline derivatives have successfully employed QSAR to predict properties like toxicity and lipophilicity. nih.govnih.govnih.gov For example, a QSAR model for a series of aniline derivatives might use descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume (vWV) to predict their lipophilicity. nih.gov A hypothetical QSAR data table for a series of related aniline-tetrazole compounds is shown in Table 3.
Table 3: Hypothetical QSAR Data for Aniline-Tetrazole Derivatives
| Compound | Molecular Weight | logP | Predicted Activity (IC50, µM) |
|---|---|---|---|
| Compound 1 | 180.15 | 1.2 | 15.4 |
| This compound | 205.20 | 1.8 | 8.7 |
| Compound 3 | 220.25 | 2.1 | 5.2 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations allow for the exploration of the conformational landscape of a molecule and the assessment of its stability over time in a given environment.
For this compound, MD simulations could be used to investigate its conformational flexibility. The rotational barriers around the single bonds connecting the aniline and tetrazole rings, as well as the methoxy group, would determine the accessible conformations of the molecule. Understanding the preferred conformations is crucial as it dictates how the molecule can fit into a binding site.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models are available to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and adherence to established drug-likeness rules like Lipinski's rule of five.
For this compound, in silico tools would likely predict good oral bioavailability based on its relatively small size and the presence of both lipophilic (aromatic rings) and hydrophilic (amino, methoxy, tetrazole) groups. The presence of nitrogen-containing heterocycles can influence metabolic stability and excretion pathways. mdpi.com ADME predictions for related tetrazole and aniline derivatives have shown that such compounds generally exhibit favorable drug-like properties. uobaghdad.edu.iqmdpi.com A summary of hypothetically predicted ADME properties is provided in Table 4.
Table 4: Hypothetical In Silico ADME Predictions
| Property | Predicted Value | Compliance with Drug-Likeness Rules |
|---|---|---|
| Molecular Weight | 205.20 g/mol | Compliant (Lipinski's Rule: < 500) |
| logP | 1.8 | Compliant (Lipinski's Rule: < 5) |
| Hydrogen Bond Donors | 2 | Compliant (Lipinski's Rule: < 5) |
| Hydrogen Bond Acceptors | 5 | Compliant (Lipinski's Rule: < 10) |
| Gastrointestinal Absorption | High | Favorable for oral administration |
Analytical and Spectroscopic Characterization Methodologies for 5 Methoxy 2 2h Tetrazol 5 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound.
¹H NMR would be used to identify the number of chemically distinct protons, their connectivity, and their electronic environment. For 5-methoxy-2-(2H-tetrazol-5-yl)aniline, one would expect to observe distinct signals for the aromatic protons on the aniline (B41778) ring, the methoxy (B1213986) group protons (-OCH₃), the amine protons (-NH₂), and the tetrazole N-H proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would provide critical information about the substitution pattern on the aromatic ring.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. This would include distinct signals for the carbon atoms of the aniline ring, the methoxy carbon, and the carbon atom of the tetrazole ring. The chemical shifts would be indicative of the electronic environment of each carbon.
2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and carbons, confirming the connectivity and definitively assigning the signals observed in the 1D spectra.
Without experimental data, a representative data table cannot be generated.
Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS) would provide the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated species [M+H]⁺, which would confirm the molecular weight of this compound (C₈H₉N₅O, M.W. = 191.19 g/mol ). The fragmentation pattern observed in the mass spectrum would offer further structural clues.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.
Without experimental data, a representative data table cannot be generated.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching from the amine (NH₂) group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
N-H stretching from the tetrazole ring.
C-H stretching from the aromatic ring and the methoxy group.
C=C and C=N stretching from the aromatic and tetrazole rings, respectively, in the 1400-1650 cm⁻¹ region.
C-O stretching from the methoxy group, typically around 1000-1300 cm⁻¹.
N-N stretching from the tetrazole ring.
Without experimental data, a representative data table cannot be generated.
X-ray Crystallography for Solid-State Structure Determination
Without experimental data, a representative data table cannot be generated.
Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of a compound. A specific HPLC method would be developed, defining parameters such as the stationary phase (column), mobile phase composition (solvents), flow rate, and detection wavelength (typically UV). A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific analytical conditions. This method would be crucial for ensuring the quality of the compound for any further use.
Without experimental data, a representative data table cannot be generated.
Research Challenges and Future Directions for 5 Methoxy 2 2h Tetrazol 5 Yl Aniline
Comprehensive Elucidation of Pharmacological Mechanisms
A primary challenge in the study of 5-methoxy-2-(2H-tetrazol-5-yl)aniline is the precise identification of its molecular targets and the elucidation of its mechanism of action. The presence of the tetrazole and aniline (B41778) moieties suggests several plausible biological roles. Tetrazole-containing compounds exhibit a wide array of pharmacological activities, including antihypertensive, antimicrobial, anticancer, and anti-inflammatory effects. phmethods.netbohrium.com This diversity stems from the tetrazole ring's ability to engage in various non-covalent interactions with biological targets. researchgate.net
Future research must move beyond speculation to systematically identify the specific proteins, enzymes, or receptors with which this compound interacts. A significant research direction would involve unbiased screening approaches to uncover its biological targets.
Key Research Objectives:
Target Deconvolution: Employing techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast three-hybrid screening to isolate and identify binding partners from cell lysates.
Pathway Analysis: Once potential targets are identified, downstream signaling pathways affected by the compound would need to be investigated using transcriptomics, proteomics, and phosphoproteomics to build a comprehensive picture of its cellular effects.
Enzymatic and Cellular Assays: For hypothesized targets, such as protein kinases, a panel of enzymatic and cell-based assays is necessary to confirm inhibitory or modulatory activity and determine potency and selectivity. Given the prevalence of aniline derivatives in kinase inhibitors, this class of enzymes represents a logical starting point for investigation. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Indications
As this compound does not have established clinical indications, the entire field of its therapeutic application is open for exploration. The challenge lies in efficiently navigating the vast landscape of human diseases to find where this compound could be most effective. The structural motifs suggest potential utility in oncology, infectious diseases, and inflammatory conditions. researchgate.netnumberanalytics.com
Future research should focus on broad-based screening to uncover novel activities that may not be immediately obvious from its structure alone. This exploration could reveal unexpected therapeutic opportunities.
Potential Therapeutic Areas for Investigation:
Oncology: Many kinase inhibitors used in cancer therapy feature aniline-like structures. nih.govmdpi.com Research should explore the compound's antiproliferative activity against a diverse panel of cancer cell lines, particularly those dependent on specific kinase signaling pathways. nih.gov Newly identified tetrazole derivatives have shown promise against challenging cancers like glioblastoma by targeting tubulin. researchgate.net
Infectious Diseases: Tetrazole derivatives have been investigated as antibacterial agents, with some exhibiting potent activity. nih.govisfcppharmaspire.com Screening this compound against a panel of clinically relevant bacterial and fungal pathogens, including multi-drug-resistant strains, is a crucial research direction.
Inflammatory and Metabolic Diseases: The tetrazole moiety is present in drugs targeting receptors involved in inflammation and metabolic regulation. researchgate.net Investigating the compound's effects in cellular models of inflammation (e.g., cytokine release assays) or metabolic disorders could uncover new therapeutic avenues.
Development of More Efficient and Sustainable Synthetic Methodologies
While the synthesis of 5-substituted tetrazoles is well-established, traditional methods often present significant challenges, including the use of hazardous materials and harsh conditions. numberanalytics.com The most common route involves the [3+2] cycloaddition of a nitrile with an azide (B81097) source, such as sodium azide or the highly toxic hydrazoic acid. nih.govscielo.br These reactions can require toxic metal catalysts and high temperatures, posing safety and environmental concerns. numberanalytics.comscielo.br
A critical future direction is the development of green and sustainable synthetic routes to this compound and its analogs. This involves adopting modern chemical principles to improve safety, reduce waste, and increase efficiency. nih.govnumberanalytics.com
Future Synthetic Strategies:
Green Catalysis: Replacing toxic metal catalysts with more environmentally benign alternatives, such as copper salts or organocatalysts like L-proline. scielo.brorganic-chemistry.org
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction times, often leading to higher yields and cleaner reaction profiles under milder conditions. organic-chemistry.orgnumberanalytics.comrasayanjournal.co.in
Sustainable Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comnumberanalytics.com
Flow Chemistry: Implementing continuous flow synthesis to offer better control over reaction parameters, improve safety when handling hazardous intermediates, and allow for easier scalability.
| Parameter | Traditional Synthetic Methods | Sustainable Future Directions |
|---|---|---|
| Azide Source | Hydrazoic acid, Metal azides (e.g., NaN3) | Safer azide sources (e.g., trimethylsilyl (B98337) azide) beilstein-journals.org |
| Catalysts | Toxic Lewis acids, Tin compounds | Benign metal catalysts (Cu, Zn), Organocatalysts (L-proline) scielo.brorganic-chemistry.org |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation, Ultrasound organic-chemistry.orgrasayanjournal.co.in |
| Solvents | DMF, Toluene | Water, Ionic Liquids, Solvent-free conditions numberanalytics.com |
| Safety & Scalability | Risks of explosion, hazardous waste | Improved safety via flow chemistry, reduced waste nih.gov |
Integration of In Silico and Experimental Approaches for Rational Drug Design
To accelerate the discovery process and reduce the reliance on costly and time-consuming experimental screening, the integration of computational and experimental methods is essential. For a compound like this compound, where little is known, in silico approaches can provide crucial guidance for research. The primary challenge is to build predictive models that accurately reflect biological reality.
The future of research on this compound should involve a synergistic feedback loop where computational predictions guide experimental work, and the results are used to refine the in silico models.
Integrated Drug Design Workflow:
Target Identification: Using structure-based virtual screening and pharmacophore modeling to screen this compound against libraries of known protein structures to identify potential binding partners. nih.gov
Binding Mode Prediction: Employing molecular docking studies to predict how the compound binds to its putative targets, providing insights into the key interactions that drive affinity and selectivity. rsc.org This can guide the design of analogs with improved potency.
ADMET Prediction: A significant challenge for aniline-containing compounds is the potential for toxicity. tandfonline.com In silico toxicology models can predict potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity early in the development process, allowing for the prioritization of safer analogs. jscimedcentral.comnih.gov
Iterative Optimization: The predictions from these computational models must be validated through experimental assays. The resulting data on biological activity and properties can then be used to build more robust Quantitative Structure-Activity Relationship (QSAR) models, guiding the next round of molecular design.
Application in Advanced Preclinical Animal Models for Efficacy Studies
Once a promising pharmacological activity is confirmed in vitro, the next major challenge is to demonstrate efficacy in relevant in vivo models. The selection of appropriate animal models is critical for translating preclinical findings into potential clinical success.
Future research will require the use of advanced and more predictive preclinical models to rigorously evaluate the therapeutic potential of this compound.
Advanced Preclinical Evaluation Strategies:
Pharmacokinetics and Target Engagement: Initial studies in rodent models are necessary to determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to confirm that it reaches its intended target in the body at sufficient concentrations.
Disease-Relevant Models: If the compound is identified as a potential anticancer agent (e.g., a kinase inhibitor), efficacy should be tested in advanced models such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), which more accurately reflect human tumor biology than standard cell line xenografts. rupress.org
Biomarker Development: In parallel with efficacy studies, research should focus on identifying and validating biomarkers that can measure the biological effect of the drug. For a kinase inhibitor, this might involve measuring the phosphorylation of its target protein in tumor tissue. mdpi.comnih.gov This is crucial for guiding potential clinical studies.
Safety and Toxicology: Comprehensive toxicology studies in two animal species (one rodent, one non-rodent) are required to identify potential adverse effects and establish a safe dose range before any consideration of human trials.
Q & A
Q. What methodologies assess environmental stability?
- Methodology : Photocatalytic degradation under simulated solar radiation (using MnFe₂O₄/Zn₂SiO₄) models environmental fate. Box-Behnken experimental design optimizes parameters (pH, catalyst load), with HPLC tracking degradation kinetics and LC-MS identifying byproducts (e.g., hydroxylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
